4-(3,4-dimethoxybenzoyl)-3-methylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dimethoxybenzoyl)-3-methylpiperazin-2-one is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazin-2-one core with a 3,4-dimethoxybenzoyl group attached to the nitrogen atom at the 4-position and a methyl group at the 3-position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3,4-dimethoxybenzoic acid and methyl piperazine-2-one.
Reaction Steps: The carboxylic acid group of 3,4-dimethoxybenzoic acid is activated using reagents like thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with methyl piperazine-2-one under controlled conditions to form the target compound.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Batch Production: The compound can be produced in batches using the above synthetic route, with careful control of reaction conditions to ensure consistency and purity.
Continuous Flow Synthesis: For large-scale production, continuous flow synthesis methods can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, resulting in the formation of corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Various substituted piperazines.
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzophenone, indole, and benzimidazole moieties, have been associated with antimicrobial activity . These compounds have been found to interact with key functional proteins in bacterial cell division, making them potential targets for the development of novel antibacterial agents .
Mode of Action
It’s worth noting that the 3,4-dimethoxybenzyl group has been used as a protective group for the thiol moiety, which increases the solubility and stability of the precursor, but becomes cleaved off during monolayer formation, especially at elevated temperature (60 °c) and in presence of protons (trifluoroacetic acid) .
Biochemical Pathways
Compounds with similar structures have been found to interact with bacterial cell division proteins, potentially affecting the cell division process .
Result of Action
Related compounds have shown potential as antibacterial agents, suggesting that this compound may also have antimicrobial effects .
Action Environment
It’s worth noting that the 3,4-dimethoxybenzyl group used as a protective group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °c) and in presence of protons (trifluoroacetic acid) . This suggests that environmental conditions such as temperature and pH could potentially influence the compound’s action.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies, particularly in understanding enzyme mechanisms and receptor interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3,4-Dimethoxybenzoyl chloride: Used in the synthesis of various derivatives.
Methyl piperazine-2-one: A key intermediate in the production of many pharmaceuticals.
Uniqueness: 4-(3,4-Dimethoxybenzoyl)-3-methylpiperazin-2-one stands out due to its specific structural features, which confer unique chemical and biological properties compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
4-(3,4-dimethoxybenzoyl)-3-methylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-9-13(17)15-6-7-16(9)14(18)10-4-5-11(19-2)12(8-10)20-3/h4-5,8-9H,6-7H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVICLSSMPNAGKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.